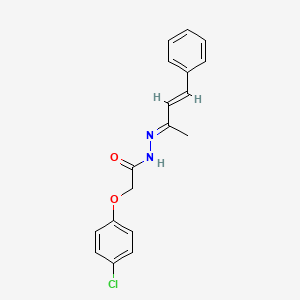
1-(4-Chlorophenyl)-3-(4'-nitrobiphenyl-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 4’-nitrobiphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA typically involves the reaction of 4-chloroaniline with 4’-nitrobiphenyl-4-isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature (usually between 0°C to 25°C). The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group in {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 4-aminobiphenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro and chlorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- {N}-(4-CHLOROPHENYL)-{N}‘-(4’-AMINOBIPHENYL-4-YL)UREA
- {N}-(4-METHOXYPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA
- {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROPHENYL)UREA
Comparison:
- {N}-(4-CHLOROPHENYL)-{N}‘-(4’-NITROBIPHENYL-4-YL)UREA is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties.
- The nitro group enhances its potential as an electron-withdrawing group, affecting its reactivity in various chemical reactions.
- The chlorophenyl group provides additional sites for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-nitrophenyl)phenyl]urea |
InChI |
InChI=1S/C19H14ClN3O3/c20-15-5-9-17(10-6-15)22-19(24)21-16-7-1-13(2-8-16)14-3-11-18(12-4-14)23(25)26/h1-12H,(H2,21,22,24) |
InChI Key |
UFAOEYPMYYQDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-phenoxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11122869.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide](/img/structure/B11122880.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11122893.png)

![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122901.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122903.png)
![(2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11122904.png)


![N,N'-bis[2-(propan-2-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B11122909.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122910.png)
![4-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11122920.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B11122937.png)
![4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate](/img/structure/B11122956.png)
